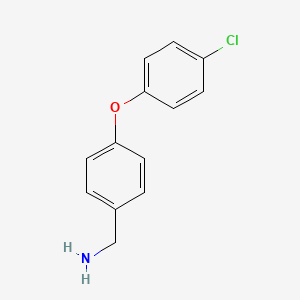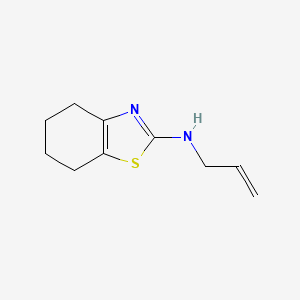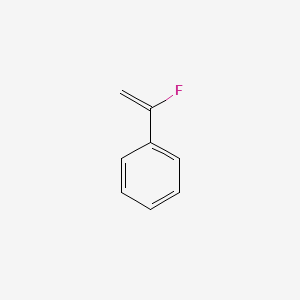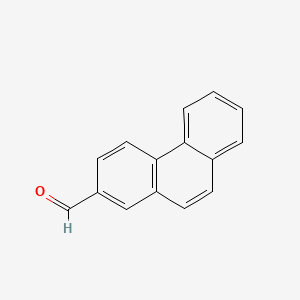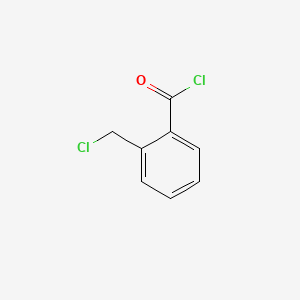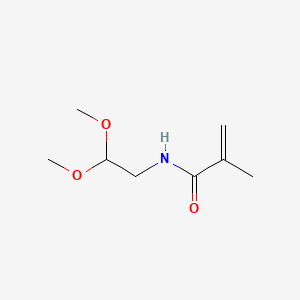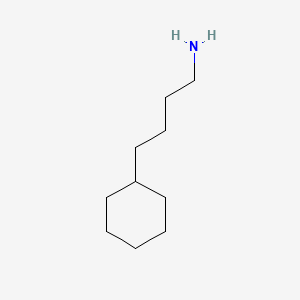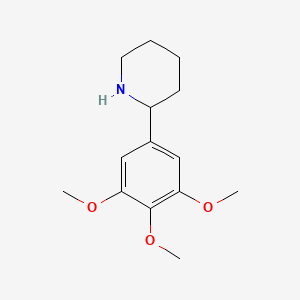
1-(4-硝基苯基)-1,4-二氮杂辛烷
概述
描述
“1-(4-Nitrophenyl)-1,4-diazepane” is a compound that contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a nitrophenyl group, which is a phenyl ring with a nitro group attached . Compounds with these functional groups often exhibit interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “1-(4-Nitrophenyl)-1,4-diazepane” would likely be influenced by the diazepane ring and the nitrophenyl group. The diazepane ring can adopt various conformations due to the flexibility of the seven-membered ring . The nitrophenyl group is planar due to the conjugation of the benzene ring and the nitro group .Chemical Reactions Analysis
Compounds with nitrophenyl groups, like “1-(4-Nitrophenyl)-1,4-diazepane”, can undergo various reactions. For example, the nitro group can be reduced to an amino group . The phenyl ring can also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Nitrophenyl)-1,4-diazepane” would be influenced by its functional groups. For example, the nitrophenyl group is electron-withdrawing, which would affect the compound’s reactivity . The diazepane ring could influence the compound’s solubility and conformational flexibility .科学研究应用
化学结构和反应
1-(4-硝基苯基)-1,4-二氮杂辛烷衍生物已被用于合成复杂的分子结构,展示了这些化合物在化学合成中的多功能性。例如,双(酚酸盐)配体的铁(III)配合物,包括1,4-二氮杂辛烷衍生物,被研究作为内二醇裂解酶的结构和反应模型。这些配合物展示了独特的吸收光谱特征和电化学性质,为酶类模拟物的电子结构和反应性提供了见解(Mayilmurugan et al., 2010)。
催化应用
还探索了1-(4-硝基苯基)-1,4-二氮杂辛烷衍生物的催化能力。1,4-二氮杂辛烷衍生物的锰(III)配合物在烯烃环氧化反应中表现出有效性,展示了配体的路易斯碱性对这些催化过程的反应性和选择性的影响。这些研究突显了这些化合物在精细化学合成和工业应用中的潜力(Sankaralingam & Palaniandavar, 2014)。
结构分析和材料科学
在材料科学和结构化学领域,1-(4-硝基苯基)-1,4-二氮杂辛烷衍生物的固相合成和晶体结构分析为这些化合物的分子几何、电子结构和分子间相互作用提供了宝贵信息。这些见解对设计具有特定光学、电子或机械性能的新材料至关重要(Anthal et al., 2014)。
生物和药物化学研究
在生物和药物化学领域,1-(4-硝基苯基)-1,4-二氮杂辛烷衍生物已被研究其抗微生物和抗癌性能。这些化合物的合成和评价已导致发现具有显著生物活性的分子,为新治疗剂的开发奠定了基础(Verma et al., 2015)。
作用机制
Target of Action
It’s worth noting that compounds with a similar structure, such as those containing a pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, which are structurally similar to 1-(4-nitrophenyl)-1,4-diazepane, have target selectivity characterized by their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
This compound is hydrolyzed by these enzymes to yield 4-nitrophenol and butyric acid .
Pharmacokinetics
It’s known that similar compounds, such as apixaban, have quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .
Result of Action
It’s known that similar compounds, such as 4-nitrophenyl butyrate, are hydrolyzed by enzymes to yield 4-nitrophenol and butyric acid .
Action Environment
It’s known that the catalytic reduction of 4-nitrophenol, a structurally similar compound, in the presence of various reducing agents, is widely used to examine the activity of catalytic nanostructures in an aqueous environment .
安全和危害
未来方向
生化分析
Biochemical Properties
1-(4-Nitrophenyl)-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as NADH-oxidase . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in cellular redox states. Additionally, 1-(4-Nitrophenyl)-1,4-diazepane can form complexes with metal ions, influencing its reactivity and stability in biochemical environments .
Cellular Effects
The effects of 1-(4-Nitrophenyl)-1,4-diazepane on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving mammalian cells, 1-(4-Nitrophenyl)-1,4-diazepane was found to modulate the activity of NADPH-oxidase, leading to changes in superoxide production and oxidative stress responses . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, 1-(4-Nitrophenyl)-1,4-diazepane exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been reported to inhibit the activity of NADH-oxidase by binding to its active site, thereby reducing the production of reactive oxygen species . Additionally, 1-(4-Nitrophenyl)-1,4-diazepane can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and effects of 1-(4-Nitrophenyl)-1,4-diazepane over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to 1-(4-Nitrophenyl)-1,4-diazepane can lead to cumulative effects on cellular function, including alterations in metabolic activity and stress responses .
Dosage Effects in Animal Models
The effects of 1-(4-Nitrophenyl)-1,4-diazepane vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, 1-(4-Nitrophenyl)-1,4-diazepane can induce toxic effects, including oxidative stress, inflammation, and cellular damage . These dose-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
1-(4-Nitrophenyl)-1,4-diazepane is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s activity and toxicity. Additionally, 1-(4-Nitrophenyl)-1,4-diazepane can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the pentose phosphate pathway .
Transport and Distribution
The transport and distribution of 1-(4-Nitrophenyl)-1,4-diazepane within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 1-(4-Nitrophenyl)-1,4-diazepane within cells can significantly impact its biochemical activity and effects .
Subcellular Localization
1-(4-Nitrophenyl)-1,4-diazepane exhibits specific subcellular localization patterns. It has been found to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins involved in metabolic processes . The subcellular localization of 1-(4-Nitrophenyl)-1,4-diazepane is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
1-(4-nitrophenyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-4-2-10(3-5-11)13-8-1-6-12-7-9-13/h2-5,12H,1,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQIZDGKPDHEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407851 | |
| Record name | 1-(4-nitrophenyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214124-83-1 | |
| Record name | 1-(4-nitrophenyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1353007.png)
